molecular formula C14H18N2O5 B13742626 Serotonin succinate CAS No. 21716-89-2

Serotonin succinate

Cat. No.: B13742626
CAS No.: 21716-89-2
M. Wt: 294.30 g/mol
InChI Key: ARLMEAJPHDRDDY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of serotonin succinate typically involves the esterification of serotonin with succinic acid. This reaction can be catalyzed by acidic or basic catalysts. The general reaction conditions include:

    Reactants: Serotonin and succinic acid

    Catalysts: Acidic catalysts like sulfuric acid or basic catalysts like sodium hydroxide

    Solvents: Organic solvents such as dichloromethane or ethanol

    Temperature: Typically conducted at room temperature or slightly elevated temperatures

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Serotonin succinate can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the succinate or serotonin moieties.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce reduced serotonin derivatives.

Scientific Research Applications

Chemistry: In chemistry, serotonin succinate is used as a model compound to study esterification reactions and the behavior of neurotransmitter derivatives.

Biology: In biological research, this compound is utilized to investigate the role of serotonin in cellular processes and its interaction with succinic acid in metabolic pathways.

Medicine: Medically, this compound has potential applications in developing treatments for mood disorders, given its connection to serotonin. It may also be explored for its role in metabolic regulation due to the presence of succinic acid.

Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and as a biochemical reagent in various processes.

Mechanism of Action

The mechanism of action of serotonin succinate involves its interaction with serotonin receptors and metabolic pathways. Serotonin acts as a neurotransmitter by binding to specific receptors in the brain, influencing mood, appetite, and sleep. Succinic acid, on the other hand, participates in the citric acid cycle, contributing to cellular energy production. The combination of these two molecules may result in unique biological effects, potentially enhancing serotonin’s activity or influencing metabolic processes.

Comparison with Similar Compounds

    Serotonin: The primary neurotransmitter involved in mood regulation.

    Succinic Acid: A key component of the citric acid cycle.

    Serotonin Derivatives: Compounds like serotonin sulfate or serotonin acetate, which combine serotonin with different acids.

Uniqueness: Serotonin succinate is unique due to the combination of serotonin and succinic acid, which may result in distinct biological and chemical properties. This combination allows for the exploration of both neurotransmitter activity and metabolic regulation in a single compound.

Properties

CAS No.

21716-89-2

Molecular Formula

C14H18N2O5

Molecular Weight

294.30 g/mol

IUPAC Name

2-(5-hydroxy-1H-indol-3-yl)ethylazanium;4-hydroxy-4-oxobutanoate

InChI

InChI=1S/C10H12N2O.C4H6O4/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;5-3(6)1-2-4(7)8/h1-2,5-6,12-13H,3-4,11H2;1-2H2,(H,5,6)(H,7,8)

InChI Key

ARLMEAJPHDRDDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CC[NH3+].C(CC(=O)[O-])C(=O)O

Origin of Product

United States

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